

Technical Safety & Handling Guide: 6-Nitroquinolin-2-amine

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Compound of Interest

Compound Name: 6-Nitroquinolin-2-amine

CAS No.: 49609-07-6

Cat. No.: B1611196

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Executive Summary & Chemical Profile[1][2][3]

6-Nitroquinolin-2-amine (also known as 2-Amino-6-nitroquinoline) is a high-value heterocyclic intermediate used primarily in the synthesis of PI3K/mTOR inhibitors (e.g., derivatives of NVP-BEZ235) and antiprotozoal agents. Its structure combines a quinoline scaffold with a nitro group at position 6 and an amine at position 2.

This molecular arrangement presents a dual-hazard profile:

- **Genotoxicity:** The nitro group renders the molecule susceptible to metabolic reduction, forming DNA-reactive hydroxylamines.
- **Pharmacological Potency:** As a precursor to kinase inhibitors, it may possess intrinsic biological activity at low concentrations.

Chemical Identity Table[1][4]

Parameter	Specification
Chemical Name	6-Nitroquinolin-2-amine
Synonyms	2-Amino-6-nitroquinoline; 6-Nitro-2-quinolinamine
CAS Registry Number	Note: Isomers vary.[1] Closest analog 6-Nitroquinoline is 613-50-3.[2][3][4] Specific isomer often custom synthesized.
Molecular Formula	C ₉ H ₇ N ₃ O ₂
Molecular Weight	189.17 g/mol
Physical State	Yellow to orange crystalline powder
Solubility	Low in water; Soluble in DMSO, DMF, hot Ethanol
Melting Point	>250°C (decomposition likely)

Toxicological Mechanisms & Critical Hazards

The "Why" Behind the Hazard

Unlike simple irritants, **6-Nitroquinolin-2-amine** poses a stochastic health risk (genotoxicity). The hazard is not solely dose-dependent in the acute sense but probability-dependent regarding DNA alkylation.

Mechanism of Action: Metabolic Activation

The toxicity of nitroquinolines is driven by enzymatic reduction. The nitro group () is reduced by cytosolic nitroreductases (or chemically in acidic environments) to a hydroxylamine (). This intermediate is an electrophile that covalently binds to the C8 or N2 position of Guanine in DNA, causing replication errors (transversions).



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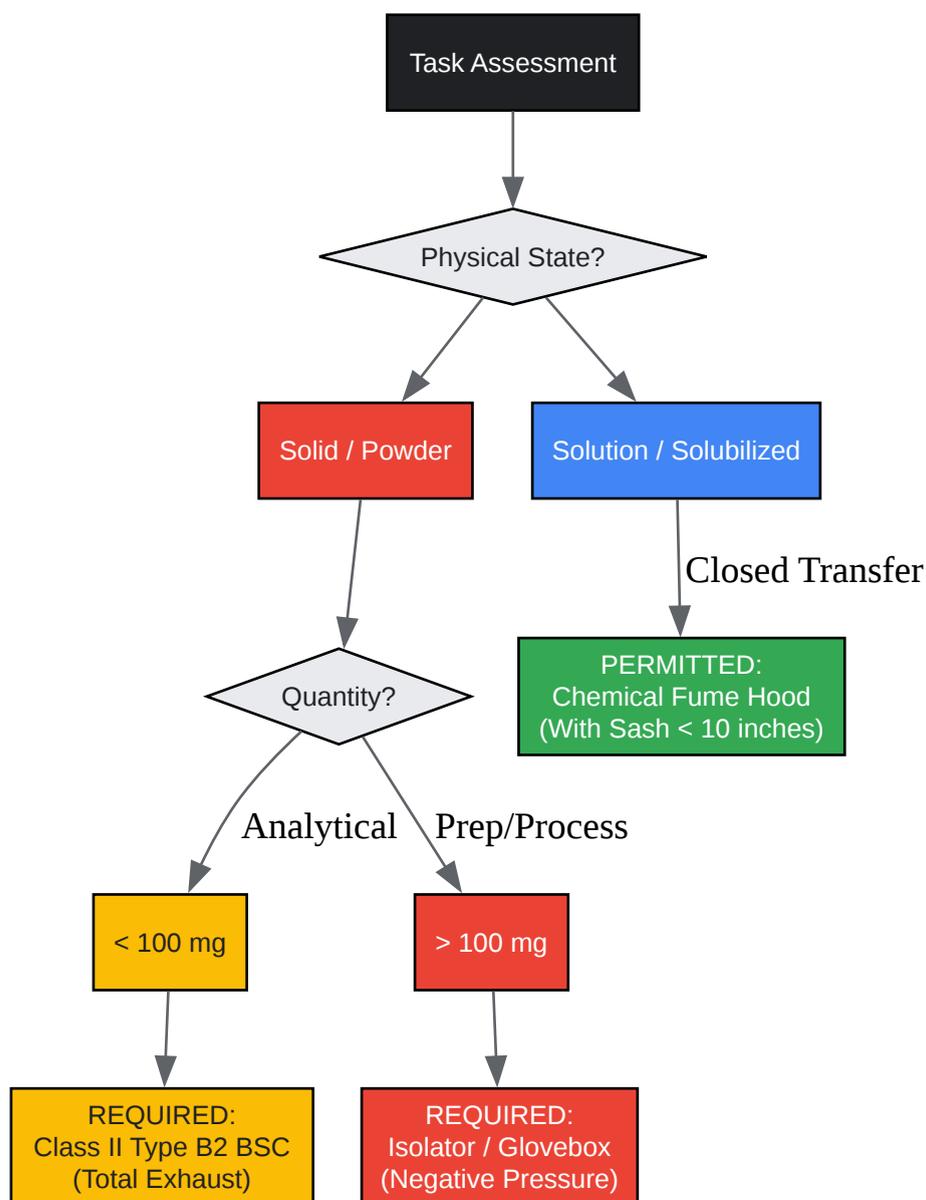
Figure 1: Metabolic activation pathway of nitro-aminoquinolines leading to genotoxicity.

Engineering Controls & Containment Strategy

Due to the mutagenic potential, this compound is classified as OEB 4 (Occupational Exposure Band), with a target Occupational Exposure Limit (OEL) of $< 1 \mu\text{g}/\text{m}^3$.

Containment Logic Flow

Do not rely on standard fume hoods for solid handling. The energy imparted during weighing (static, vibration) creates aerosolized dust invisible to the naked eye.



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Figure 2: Risk-based containment selection logic for **6-Nitroquinolin-2-amine**.

Recommended PPE (Personal Protective Equipment)

- Respiratory: If handling outside an isolator (e.g., in a BSC), a PAPR (Powered Air Purifying Respirator) with HEPA filters is mandatory. N95 masks are insufficient for mutagenic powders.

- Dermal: Double-gloving with nitrile (minimum 0.11 mm thickness). The outer glove should be changed immediately upon contamination.
- Body: Tyvek® or equivalent disposable lab coat with elastic cuffs to prevent wrist exposure.

Synthesis & Handling Protocols

Protocol A: Solubilization (Critical Step)

Handling the dry powder is the highest risk operation. Solubilize immediately to reduce airborne potential.

- Preparation: Place the receiving vessel (vial/flask) and solvent (DMSO preferred) inside the containment device (BSC/Isolator) before introducing the compound container.
- Static Control: Use an anti-static gun or ionizer bar inside the weigh zone. Nitro-aromatics can be static-prone, causing "jumping" of powder.
- Weighing:
 - Do not use spatulas if possible. Use a pre-weighed transfer vial.
 - If a spatula is required, use disposable plastic to avoid metal-on-glass friction, although shock sensitivity is low for this specific derivative compared to polynitro compounds.
- Dissolution: Add solvent gently down the side of the vessel to avoid displacing air (puffing). Cap immediately.
- Wipe Down: Wipe the exterior of the vial with a solvent-dampened gauze inside the hood before removing it.

Protocol B: Reaction Setup

- Temperature Control: Nitro-aromatics can be thermally unstable. Ensure reaction temperatures do not exceed 100°C unless DSC (Differential Scanning Calorimetry) data confirms stability.
- Incompatibility: Avoid strong reducing agents (hydrazine, metal hydrides) unless the reduction is the intended reaction step, as this generates the toxic hydroxylamine

intermediate.

Emergency Response & Deactivation

Standard spill cleanup (sweeping) is prohibited.

Deactivation Chemistry

Oxidative degradation is preferred over reduction. Reduction (e.g., Zinc/Acid) generates the amine, which may still possess biological activity. Oxidation destroys the aromatic system.

Valid Deactivation Solution:

- Solution: 10% Sodium Hypochlorite (Bleach) + 0.1M NaOH.
- Contact Time: > 30 minutes.
- Mechanism: Oxidative ring cleavage and chlorination of the amine, rendering the molecule non-intercalating.

Spill Cleanup Protocol

- Evacuate: Clear the immediate area.
- PPE: Don full PPE (PAPR, double gloves, Tyvek suit).
- Cover: Gently cover the spill with paper towels dampened with the Deactivation Solution. Do not spray directly on powder (causes aerosolization).
- Wait: Allow 30 minutes for wet-out and oxidation.
- Collect: Scoop up the wet material/towels into a hazardous waste bag.
- Clean: Wipe the surface 3 times with Deactivation Solution, followed by water.

References

- National Toxicology Program (NTP). (2025). Testing Status of Nitroquinoline Derivatives. U.S. Department of Health and Human Services. [[Link](#)]

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- To cite this document: BenchChem. [Technical Safety & Handling Guide: 6-Nitroquinolin-2-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1611196#safety-and-handling-of-6-nitroquinolin-2-amine>]

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